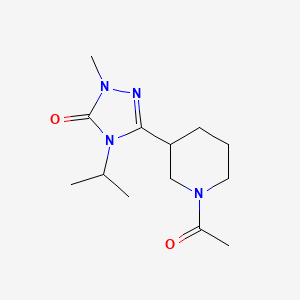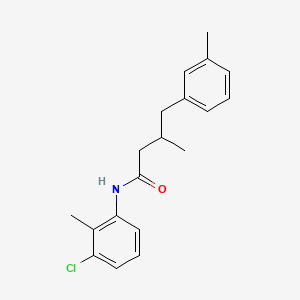![molecular formula C20H20FN3S B11189471 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11189471.png)
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl halide and a suitable catalyst.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the compound’s electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, organometallic compounds, and strong bases or acids are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and altered aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Biology
In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Medicine
The compound’s potential pharmacological activities, such as enzyme inhibition and receptor modulation, make it a candidate for drug discovery and development.
Industry
In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. This compound’s unique properties may contribute to advancements in these areas.
Mechanism of Action
The mechanism of action of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity. The triazole ring, in particular, is known for its ability to coordinate with metal ions and participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- **3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- **3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Uniqueness
The presence of the fluorophenyl group in 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole imparts unique electronic properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C20H20FN3S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C20H20FN3S/c1-4-11-24-19(16-7-9-18(21)10-8-16)22-23-20(24)25-13-17-12-14(2)5-6-15(17)3/h4-10,12H,1,11,13H2,2-3H3 |
InChI Key |
IGJDWYKPVUWJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11189389.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B11189390.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11189393.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol](/img/structure/B11189399.png)
![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-phenoxyacetamide](/img/structure/B11189428.png)


![2-methyl-N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]propanamide](/img/structure/B11189456.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11189463.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11189479.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11189480.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11189486.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11189508.png)
![1-{(4-Fluorobenzyl)[(5-methyl-2-furyl)methyl]amino}-2-butanol](/img/structure/B11189514.png)
